molecular formula C12H12N2 B13531107 1-(Quinolin-2-yl)cyclopropan-1-amine

1-(Quinolin-2-yl)cyclopropan-1-amine

Cat. No.: B13531107
M. Wt: 184.24 g/mol
InChI Key: PDWBIYDGJUSGPX-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)cyclopropan-1-amine is a compound that features a quinoline moiety attached to a cyclopropane ring via an amine group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(Quinolin-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the cyclopropane ring.

    Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group but lacking the quinoline moiety.

    Tetrahydroquinoline: A reduced form of quinoline with different biological activities.

Uniqueness: 1-(Quinolin-2-yl)cyclopropan-1-amine is unique due to the combination of the quinoline moiety and the cyclopropane ring

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-quinolin-2-ylcyclopropan-1-amine

InChI

InChI=1S/C12H12N2/c13-12(7-8-12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,13H2

InChI Key

PDWBIYDGJUSGPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

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